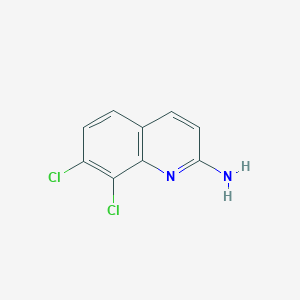

7,8-Dichloroquinolin-2-amine

Description

Role of Nitrogen-Containing Heterocycles in Chemical Science

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are of paramount importance in chemical science due to their wide-ranging applications and diverse chemical properties. openmedicinalchemistryjournal.comelsevierpure.com They are integral components in numerous natural products, including vitamins and alkaloids, and form the structural basis for a vast array of synthetic molecules. nih.gov

The presence of nitrogen atoms within the heterocyclic ring imparts unique characteristics to these molecules. fiveable.me It influences electron density, polarity, and the capacity for hydrogen bonding, which in turn dictates their reactivity and interactions with other molecules. nih.govfiveable.me This versatility makes them invaluable as building blocks in organic synthesis, where they can function as intermediates, catalysts, or the final products themselves. numberanalytics.com Their applications span various industries, including pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comelsevierpure.com In medicinal chemistry, nitrogen heterocycles are particularly significant, with a large percentage of FDA-approved drugs containing a nitrogen-based heterocyclic core. nih.gov

Quinoline (B57606) as a Privileged Scaffold in Organic and Medicinal Chemistry Research

Among the myriad of nitrogen-containing heterocycles, quinoline stands out as a "privileged scaffold." nih.govnih.govresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and development. nih.govresearchgate.net The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and readily accessible scaffold for the design of new molecules. nih.govfrontiersin.org

The significance of quinoline in medicinal chemistry is underscored by its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govijresm.com The quinoline core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. frontiersin.org This structural adaptability has led to the development of numerous clinically approved drugs and a continuous stream of research into new quinoline-based therapeutic candidates. nih.govnih.gov

Importance of Substituted Quinoline Derivatives in Advanced Chemical Research

The strategic placement of various substituents on the quinoline ring system gives rise to a vast library of derivatives with tailored properties. frontiersin.orgnih.gov The nature and position of these substituents play a critical role in determining the molecule's biological activity and chemical reactivity. frontiersin.orgresearchgate.net For instance, the introduction of halogen atoms, like chlorine, can significantly impact a molecule's lipophilicity and metabolic stability.

Substituted quinoline derivatives are at the forefront of advanced chemical research, with ongoing efforts to synthesize novel compounds with enhanced efficacy and selectivity for various biological targets. ijresm.comresearchgate.net Researchers are exploring new synthetic methodologies, including greener and more efficient techniques like ultrasound irradiation, to access these derivatives. tandfonline.comsemanticscholar.org The development of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties, is a particularly promising strategy for creating new therapeutic agents with improved properties. The study of specific substitution patterns, such as in 7,8-dichloroquinolin-2-amine, is driven by the quest to understand structure-activity relationships and to design next-generation molecules for a wide range of applications. nih.govnih.gov

Chemical Profile of this compound

The following table provides a summary of the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 948293-25-2 |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Canonical SMILES | C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl |

| InChI Key | ZDJPZTMVFHTDJP-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. uni.lusynquestlabs.com

Synthesis and Reactivity of Dichloro-Substituted Quinolines

The synthesis of dichloro-substituted quinolines, including precursors to this compound, often involves multi-step procedures starting from readily available chemical intermediates. A common precursor for many substituted quinolines is 4,7-dichloroquinoline (B193633). wikipedia.org

General Synthetic Strategies for Dichloroquinolines

The synthesis of dichloroquinolines can be achieved through various established methods in organic chemistry. For instance, the Gould-Jacobs reaction provides a pathway to construct the pyridine ring system from an appropriately substituted aniline (B41778). wikipedia.org Another approach involves the condensation of a substituted aniline with diethyl oxaloacetate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination. wikipedia.org

More contemporary methods focus on achieving regioselective metalation to introduce functional groups at specific positions on the quinoline ring. durham.ac.uk The use of mixed lithium-magnesium or lithium-zinc reagents allows for the synthesis of a variety of functionalized quinolines under mild conditions. durham.ac.uk

Specific Synthetic Routes to Chloro-Substituted Aminoquinolines

The introduction of an amino group onto a dichloroquinoline scaffold is typically achieved through nucleophilic aromatic substitution reactions. nih.gov In these reactions, a chloro-substituted quinoline is treated with an amine, leading to the displacement of a chlorine atom. nih.gov The reactivity of the chlorine atoms can be influenced by their position on the quinoline ring and the reaction conditions employed.

For example, the synthesis of 4-aminoquinoline (B48711) derivatives often starts with 4,7-dichloroquinoline and involves heating with the desired amine. nih.gov The synthesis of 2-aminoquinoline (B145021) derivatives can be more complex and may require different strategies, such as starting with a pre-functionalized precursor or employing specific catalytic systems. mdpi.comresearchgate.net The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline has been reported, highlighting a potential pathway to 2-amino substituted quinolines. mdpi.comresearchgate.net

Research Applications and Derivatives

The unique structural features of dichloro-substituted aminoquinolines make them valuable scaffolds in various areas of chemical research, particularly in the development of new therapeutic agents.

Role in the Development of Antimalarial and Anticancer Agents

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine, both of which are 4-aminoquinoline derivatives. wikipedia.orgwikipedia.org The 7-chloroquinoline (B30040) moiety is a key structural component in these drugs. wikipedia.org Research continues to explore new quinoline-based compounds with potential antimalarial activity, including hybrids that combine the quinoline core with other pharmacophores like sulfonamides and triazoles. future-science.com

In the realm of oncology, substituted quinolines have emerged as a significant class of anticancer agents. nih.govcapes.gov.br They can act as inhibitors of various cellular targets, including topoisomerases and kinases. nih.gov The development of 4-anilinoquinolines and 4-phenoxyquinolines has led to approved anticancer drugs. durham.ac.uk The synthesis of novel 4-aminoquinoline derivatives and their evaluation for cytotoxic effects against cancer cell lines is an active area of investigation. nih.gov

Exploration of Other Biological Activities

Beyond their use as antimalarial and anticancer agents, quinoline derivatives exhibit a broad spectrum of other biological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties. nih.govijresm.comnih.gov The 8-hydroxyquinoline (B1678124) scaffold, for instance, has been extensively studied for its antimicrobial and anticancer effects. nih.gov The diverse pharmacological profile of quinolines continues to drive research into new derivatives with potential therapeutic applications for a wide range of diseases. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPZTMVFHTDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of 7,8 Dichloroquinolin 2 Amine and Analogs

Strategies for Functional Group Introduction

The introduction of diverse functional groups onto the quinoline (B57606) core is a primary strategy to modulate the biological activity and physicochemical properties of the parent compound. These modifications can influence factors such as solubility, protein binding, and metabolic stability.

Amination and Amidation Reactions

Amine and amide functionalities are frequently incorporated into quinoline derivatives to enhance their biological profiles. For instance, in the synthesis of hybrid molecules, amination is a key step. The reaction of a precursor with an amine can be achieved under various conditions, sometimes utilizing a divergent synthetic approach where a key intermediate is linked to different moieties. nih.gov

Derivatization can also involve the use of coupling agents to facilitate amide bond formation. researchgate.net For example, the condensation of a precursor with an amine using a coupling agent like carbonyldiimidazole (CDI) in the presence of a base such as triethylamine (B128534) can yield the desired amide. researchgate.net

The table below showcases examples of amination and amidation reactions on quinoline analogs.

| Starting Material | Reagent(s) | Product | Reference |

| 4,7-Dichloroquinoline (B193633) | p-Phenylenediamine, DBSA, Ethanol (B145695) | N-(7-chloroquinolin-4-yl)benzene-1,4-diamine | future-science.com |

| N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine | Sodium nitrite, Hydrochloric acid, Sodium azide (B81097) | N-(4-azidophenyl)-7-chloroquinolin-4-amine | future-science.com |

| 4,7-Dichloroquinoline | Diamines (n=2 and 3) | N-(7-chloroquinol-4-yl) alkyldiamines | nih.gov |

Alkylation and Arylation Modifications

Alkylation and arylation reactions introduce carbon-based substituents to the quinoline ring, which can significantly impact the molecule's steric and electronic properties. Redox-neutral α-arylation of cyclic amines has been achieved under mild conditions, sometimes promoted by simple carboxylic acids. nih.gov This approach involves the condensation of a secondary amine with an aldehyde to form intermediates that undergo redox-isomerization and are then captured by a nucleophile to yield the α-functionalized amine. nih.gov

An 8-aminoquinoline-directed C(sp²)-H arylation has also been reported as a key step in synthetic routes. nih.gov This method allows for the incorporation of a wide range of aryl and heteroaryl groups. nih.gov The table below provides examples of such modifications.

| Starting Material | Reagent(s) | Product | Reference |

| Pyrrolidine, 2,6-Dichlorobenzaldehyde, β-Naphthol, Benzoic acid | Toluene (reflux) | α-Arylated pyrrolidine | nih.gov |

| Myrtenal-derived carboxylic acid with 8-AQ auxiliary | Iodobenzene | Arylated bicyclic myrtenal (B1677600) scaffold | nih.gov |

Incorporating Heterocyclic Moieties (e.g., triazoles, pyrimidines, thiazoles)

The incorporation of heterocyclic rings like triazoles, pyrimidines, and thiazoles is a common strategy to create novel hybrid molecules with enhanced biological activities. The synthesis of these hybrids often involves multi-step reactions.

Triazoles: 1,2,3-Triazole-containing compounds can be synthesized via 1,3-dipolar cycloaddition of azides and alkynes, often under "click chemistry" conditions using a copper catalyst and a reducing agent like sodium ascorbate. future-science.com For example, 7-chloroquinoline-sulfonamide- nih.govfuture-science.comnih.gov-triazole hybrids have been prepared using this method. future-science.com Another approach involves reacting a hydrazine (B178648) derivative with reagents like malononitrile (B47326) or carbon disulfide to form pyrazole (B372694) or triazole rings, respectively. researchgate.net

Pyrimidines: Pyrimidine derivatives can be synthesized by reacting a precursor with reagents like guanidine (B92328) hydrochloride. nih.gov For instance, novel pyrimidine-triazole derivatives have been synthesized and investigated for their anticancer activities. nih.gov

Thiazoles: Thiazole (B1198619) derivatives can be prepared through various synthetic routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea (B124793) or thioamide. nih.gov Thiazole-containing compounds have shown a wide range of biological activities. researchgate.net

The following table illustrates the synthesis of heterocyclic derivatives.

| Heterocycle | Starting Material(s) | Key Reagent(s) | Product Type | Reference |

| Triazole | 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline, 4-Azidosulfonamides | Sodium ascorbate, CuSO4·5H2O | 7-Chloroquinoline-sulfonamide- nih.govfuture-science.comnih.gov-triazole hybrid | future-science.com |

| Pyrimidine | Chalcones, Guanidine hydrochloride | Sodium hydroxide (B78521) | Amino-pyrimidine derivatives | nih.gov |

| Thiazole | 2-Bromoacetophenone derivatives, Sodium thiocyanate, Aniline (B41778) derivatives | - | Thiazole-2-amine derivatives | nih.gov |

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on the quinoline ring system, which is crucial for establishing structure-activity relationships. Directed metalation is a powerful tool for achieving such selectivity. For example, the use of a directed metalation group can control the position of lithiation and subsequent reaction with an electrophile. nih.gov

In the case of 7-azaindole, a related heterocyclic system, a carbamoyl (B1232498) group can direct metalation to the C6 position. nih.gov Subsequent migration of this directing group allows for further functionalization at a different position, demonstrating a "directed metalation-group dance". nih.gov Another approach involves the use of mixed lithium-magnesium reagents for the magnesiation of 7-chloroquinolines, which can then react with various electrophiles. durham.ac.uk

N-Oxidation and Subsequent Functionalization

N-oxidation of the quinoline nitrogen introduces a new reactive site for further functionalization. Amine N-oxides are typically prepared by the oxidation of tertiary amines or aromatic N-heterocycles using reagents like hydrogen peroxide or peracids such as m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgresearchgate.net The resulting N-oxides are often stable, water-soluble solids. wikipedia.org

A significant challenge in the N-oxidation of molecules containing both a heteroaromatic ring and an aliphatic amine is the preferential oxidation of the more nucleophilic aliphatic amine. nih.gov However, methods have been developed for the selective N-oxidation of heteroarenes in the presence of amines. nih.gov This can be achieved using an in situ protonation strategy, where a Brønsted acid protonates the more basic aliphatic amine, rendering it less reactive towards the oxidizing agent. nih.gov This allows for the selective formation of the heteroaromatic N-oxide. nih.gov

Hybrid Molecule Design and Synthesis

Hybrid molecule design involves combining two or more pharmacophores into a single molecule to create a synergistic effect or a multi-target therapeutic agent. researchgate.net This strategy has been employed to develop novel compounds with potential applications in treating diseases like malaria. nih.govnih.gov

The synthesis of these hybrid molecules often involves a divergent approach, where a key intermediate is synthesized and then linked to various other molecular fragments. nih.gov For example, a key intermediate can be linked to another pharmacophore, such as a chloroquine (B1663885) motif, under neat conditions at elevated temperatures. nih.gov The linkers used to connect the different pharmacophores can be varied in length and composition to optimize the activity of the final hybrid molecule. nih.gov

Several studies have reported the synthesis of quinoline-based hybrid molecules. For instance, chalcone-quinoline based molecular hybrids have been synthesized and evaluated as potential anti-malarial agents. nih.gov Another example is the synthesis of 7-chloroquinoline-benzimidazole hybrids, which have shown potent antiplasmodial activity. mdpi.com

Theoretical and Computational Investigations of 7,8 Dichloroquinolin 2 Amine and Quinoline Frameworks

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the electronic properties of organic molecules. arxiv.orgarxiv.org These methods allow for a detailed examination of electron distribution and its influence on chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining the electronic characteristics and reactivity of a molecule. semanticscholar.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgnih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This characteristic can be indicative of significant intramolecular charge transfer interactions. nih.gov

In the case of 7,8-dichloroquinolin-2-amine, the electron-withdrawing nature of the two chlorine atoms and the electron-donating properties of the amino group significantly influence the electron density distribution across the quinoline ring system and, consequently, the HOMO and LUMO energy levels. Theoretical studies on similar substituted quinolines and chalcones have shown that the positions of substituents dramatically affect the FMO energy gap. nih.govresearchgate.net For instance, studies on dichloro-substituted chalcones revealed that the specific substitution pattern governs the molecule's reactivity, with the most stable isomers often possessing the smallest HOMO-LUMO energy gap. nih.gov The analysis of HOMO and LUMO orbitals can also help predict the most reactive sites within the molecule. physchemres.org

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Characterizes molecular reactivity and kinetic stability. A smaller gap often implies higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. physchemres.org |

| Electronegativity (χ) | -μ | Represents the power of an atom or molecule to attract electrons. physchemres.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. physchemres.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. physchemres.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. semanticscholar.org |

Computational analysis can predict the most likely site of protonation by calculating the proton affinity of each nitrogen atom. Such calculations also provide insight into structural changes that occur upon protonation. massey.ac.nz The concept of "proton sponges" refers to superbases with two closely positioned nitrogen atoms. massey.ac.nz While this compound itself is not a classic proton sponge, the study of related structures like quinolino[7,8-h]quinoline highlights how computational methods can analyze the destabilizing lone pair-lone pair interactions and the relief of this strain upon monoprotonation. massey.ac.nz For weak bases like many quinoline derivatives, protonation can lead to accumulation in acidic cellular compartments like lysosomes, a mechanism relevant to the action of some antimalarial drugs like hydroxychloroquine. wikipedia.org

Computational Studies of Molecular Conformation and Stability

Computational methods are essential for determining the three-dimensional structure and conformational stability of molecules. nih.gov For this compound, theoretical calculations can identify the most stable geometric arrangement (conformer) by minimizing the molecule's total energy. This involves optimizing bond lengths, bond angles, and dihedral angles.

The stability of a particular conformation is influenced by a balance of electronic and steric effects. In this compound, potential steric hindrance between the chlorine atom at position 8 and the amino group at position 2 could lead to a non-planar distortion of the quinoline ring system. Computational studies can quantify this distortion and its energetic cost. Molecular dynamics (MD) simulations can further assess conformational stability over time, providing insights into the molecule's flexibility and the stability of its interactions with other molecules, such as biological receptors. nih.gov Parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) derived from MD simulations can indicate the stability and compactness of a given conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug design for predicting the activity of new compounds and optimizing lead structures. nih.govnih.gov

To build a QSAR model, the chemical structures of compounds must be converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical and structural features of the molecules. A wide array of descriptors can be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial atomic charges. They are often derived from quantum chemical calculations.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and radius of gyration.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and hydrogen bond donors/acceptors, often estimated using empirical models like Lipinski's Rule of Five. nih.gov

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that predicts the biological activity (the dependent variable). nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Relates to chemical reactivity and intermolecular interactions. researchgate.net |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how a molecule fits into a receptor binding site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

| Physicochemical | LogP, Hydrogen Bond Donors/Acceptors | Predicts membrane permeability and drug-likeness. nih.gov |

A key aspect of QSAR is correlating calculated molecular properties with experimentally observed outcomes, such as inhibitory concentrations (IC₅₀). researchgate.net Electronic properties derived from DFT are frequently used for this purpose. For example, a lower LUMO energy often indicates a higher electron affinity, which can correlate with increased reactivity or a specific type of interaction with a biological target. researchgate.net

Studies on various classes of compounds, including quinolines, have successfully established correlations between electronic parameters and biological activity. researchgate.net For instance, research has shown that properties like the HOMO-LUMO energy gap, electronic chemical potential, and electrophilicity index can be correlated with the anticancer or antimalarial activity of quinoline derivatives. researchgate.net A statistically significant QSAR model can provide valuable insights into the mechanism of action, suggesting that specific electronic features are crucial for a compound's efficacy. This understanding allows researchers to rationally design new derivatives with enhanced activity by modifying the structure to optimize these key electronic properties. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular interactions that govern a ligand's activity. For the quinoline framework, molecular docking studies have been widely applied to explore and rationalize the inhibitory activity against various targets. nih.gov

Quinoline derivatives have been computationally evaluated against a range of biological targets, including:

Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Serine/threonine kinase STK10, which are crucial in cell signaling and proliferation, making them key targets in oncology. nih.govnih.gov

DNA Gyrase: An enzyme essential for bacterial DNA replication, making it a target for novel antibacterial agents. nih.gov

Phosphodiesterase 4 (PDE4): Enzymes involved in inflammatory pathways. mdpi.com

These simulations help to understand the structure-activity relationship (SAR) by correlating the three-dimensional structure of the compounds with their biological activity. nih.gov The primary interactions typically investigated include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues in the receptor's active site.

While specific molecular docking studies for this compound were not detailed in the available research, the general methodology applied to quinoline scaffolds provides a predictive framework for its potential biological activity. A hypothetical docking study would involve placing the this compound molecule into the binding sites of various known quinoline-interacting proteins to calculate binding affinities and predict interaction patterns. The results of such an analysis are typically presented in a table format, outlining the potential targets and the nature of the predicted molecular interactions.

Table 1: Illustrative Example of Molecular Docking Predictions for a Quinoline Scaffold

This table illustrates the type of data generated from a molecular docking simulation, showing potential protein targets for the general quinoline framework and the key interactions involved.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| VEGFR-2 (e.g., 4ASD) nih.gov | -8.5 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| DNA Gyrase (e.g., 2XCT) nih.gov | -7.9 | Ser91, Asp73 | Hydrogen Bond, Halogen Bond |

| STK10 | -9.1 | Lys106, Glu155 | Ionic Interaction, Hydrophobic |

Prediction of Collision Cross Sections and Related Parameters

The Collision Cross Section (CCS) is a critical physicochemical parameter that measures the effective area of an ion in the gas phase. It is determined by the ion's size, shape, and charge state. CCS values are increasingly used in analytical chemistry, particularly in conjunction with ion mobility-mass spectrometry (IM-MS), to enhance the confidence of chemical identification. nih.gov

For novel or uncharacterized compounds like this compound, experimental determination of CCS can be resource-intensive. Therefore, computational prediction methods have become valuable alternatives. nih.gov These methods often use machine learning algorithms, such as support vector machines, trained on large databases of experimentally measured CCS values and molecular descriptors. nih.gov

The PubChemLite database provides predicted CCS values for this compound calculated using the CCSbase prediction model. uni.lu These predictions cover various adducts that the molecule might form in a mass spectrometer source, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) ions. uni.lu This data is invaluable for the tentative identification of the compound in complex mixtures analyzed by IM-MS.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

The following table presents the computationally predicted CCS values for various adducts of this compound. Data is derived from the PubChemLite database, with predictions calculated via CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 212.99808 | 139.5 |

| [M+Na]⁺ | 234.98002 | 151.5 |

| [M-H]⁻ | 210.98352 | 142.1 |

| [M+NH₄]⁺ | 230.02462 | 159.3 |

| [M+K]⁺ | 250.95396 | 145.1 |

| [M+H-H₂O]⁺ | 194.98806 | 134.6 |

| [M+HCOO]⁻ | 256.98900 | 153.3 |

| [M+CH₃COO]⁻ | 271.00465 | 152.9 |

| [M]⁺ | 211.99025 | 141.3 |

Research Applications of 7,8 Dichloroquinolin 2 Amine and Its Derivatives

Role as Synthetic Intermediates and Building Blocks

7,8-Dichloroquinolin-2-amine serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds. sigmaaldrich.comapolloscientific.co.uk Its dichlorinated quinoline (B57606) core and the reactive amino group at the 2-position provide multiple sites for chemical modification, making it a valuable scaffold for constructing novel molecules.

Precursors for Complex Heterocyclic Systems (e.g., Dinaphthonaphthyridines)

While direct evidence for the synthesis of dinaphthonaphthyridines from this compound is not prevalent in the provided search results, the synthesis of related difunctionalized 1,8-naphthyridines highlights the utility of similar amino-substituted heterocyclic compounds as precursors for larger, more complex systems. nih.gov For instance, the synthesis of a triethylene glycol ether-linked dinaphthyridine has been described, underscoring the potential of these building blocks in creating intricate molecular architectures. nih.gov The general principle involves leveraging the reactive sites on the quinoline or naphthyridine ring to build larger, fused heterocyclic structures.

Scaffolds for Novel Bioactive Molecules

The quinoline ring system is a well-established pharmacophore, and its derivatives often exhibit a broad spectrum of biological activities. The 2-aminoquinoline (B145021) scaffold, in particular, is known to be a component of various biologically active compounds. The presence of two chlorine atoms on the this compound molecule offers additional opportunities for functionalization or can influence the electronic properties and bioavailability of the resulting derivatives. For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) demonstrates how the quinoline core can be modified to create compounds with potential pharmacological applications, such as in the design of antineoplastic agents. mdpi.com

Applications in Coordination Chemistry

The nitrogen atoms in the quinoline ring and the exocyclic amino group of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions. uncw.edunih.gov

Ligands for Metal Complexes

Amino-substituted quinolines and related heterocyclic amines can act as bidentate or polydentate ligands, coordinating with metal ions through the nitrogen atoms. uncw.edunih.gov The resulting metal complexes have diverse applications. For instance, palladium(II) complexes with amine ligands have been studied for their potential antitumor activity. nih.gov The formation of stable chelate rings with metal ions is a key feature of these ligands. uncw.edu The specific geometry and electronic properties of the ligand, influenced by substituents like the chlorine atoms in this compound, can affect the stability and properties of the resulting metal complex.

Table 1: Examples of Metal Complexes with Amine-based Ligands

| Ligand | Metal Ion(s) | Application/Property Studied |

| 8-(2-Pyridyl)Quinoline | Cd(II), Ca(II), Cu(I), Cu(II), Ni(II), Zn(II) | Formation of six-membered chelate rings, metal ion selectivity. uncw.edu |

| 2,2'-dipyridyl amine | Al(III), Cd(II), Co(II), Cu(II), Ga(III), Ni(II), Zn(II) | Formation of six-membered chelate rings, metal ion selectivity. uncw.edu |

| Amino methyl imidazole | Pd(II), Cu(II) | Cytotoxicity, antimicrobial activity. nih.gov |

| Chiral diamines (CAMPY, Me-CAMPY) | Rhodium | Asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com |

Exploration in Catalytic Transformations

Metal complexes derived from quinoline-based ligands have been explored for their catalytic activity in various organic transformations. organic-chemistry.org For example, palladium complexes with N-(quinolin-8-yl)amide ligands have been utilized in diverse catalytic reactions. mdpi.com While direct catalytic applications of this compound complexes were not detailed in the provided search results, the broader class of quinoline-based ligands shows significant promise in this area. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. nih.gov

Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

Although not directly mentioned for this compound itself, related heterocyclic compounds and their metal complexes are known to have applications as emissive materials in Organic Light-Emitting Diodes (OLEDs). The photophysical properties of these materials, such as their ability to emit light upon excitation, are key to their function in OLEDs. The specific structure of the ligand and the coordinated metal ion can be tuned to achieve desired emission colors and efficiencies.

Development of Molecular Probes and Chemosensors

The quinoline scaffold is a significant structural motif in the development of molecular probes and chemosensors due to its inherent photophysical, biological, and pharmacological characteristics. crimsonpublishers.com These properties make quinoline and its derivatives, including those of this compound, valuable frameworks for designing tools for advanced biological research and diagnostics.

Quinoline-Based Fluorescent Probes for Bio-imaging Applications

Fluorescence imaging is a powerful, non-invasive technique that provides high sensitivity and specificity for visualizing biological processes at the molecular level. crimsonpublishers.com Quinoline-based fluorescent probes have been extensively developed for a variety of bio-imaging applications, including cellular staining, tracking biomolecules, and detecting specific analytes within living organisms. crimsonpublishers.com Their utility stems from their interesting fluorescence properties, which can be modulated through interaction with target molecules, leading to changes in fluorescence intensity or emission wavelengths. crimsonpublishers.com

The rational design of quinoline-based optical probes is crucial for their successful application in complex biological environments. A primary challenge is that many commercially available quinoline compounds have poor water solubility and biocompatibility. port.ac.uk Therefore, a key design principle involves the custom design and strategic modification of the quinoline scaffold to enhance these properties. port.ac.ukacs.org

Modern design strategies often employ a modular approach, creating a highly adaptable quinoline-based scaffold with three key domains that can be independently engineered to control: researchgate.netresearchgate.net

Compound Polarization: Influencing solubility and cellular uptake.

Photophysical Properties: Tuning the fluorescence characteristics such as wavelength and quantum yield.

Structural Diversity: Allowing for the attachment of various functional groups for targeting specific biological entities.

A successful strategy involves the modification of the quinoline core, for example, by incorporating a pyridine (B92270) ring functionalized with cysteine. port.ac.ukacs.orgport.ac.uk This modification not only introduces chirality but also provides thiol and carboxyl end groups that can improve biocompatibility and water solubility. port.ac.ukacs.orgport.ac.uk The overarching goal of these design principles is to create molecular probes with robust and specific optical properties, such as strong fluorescence and Raman activity, making them suitable for multimodal diagnostic applications. port.ac.ukacs.org Such custom-designed molecules have a higher potential for successful clinical translation compared to their less biocompatible counterparts. port.ac.ukacs.org

The relationship between the chemical structure of quinoline derivatives and their photophysical properties is fundamental to the design of effective fluorescent probes. The unique optical characteristics of these compounds are derived from the extensive delocalization of electrons within their aromatic system. mdpi.com The fluorescence behavior of these probes is governed by several key photophysical mechanisms:

Intramolecular Charge Transfer (ICT): This occurs in molecules with electron-donating and electron-accepting groups. Upon excitation, an electron moves from the donor to the acceptor, often resulting in a large Stokes shift and sensitivity to the local environment's polarity. crimsonpublishers.com

Photo-Induced Electron Transfer (PET): In this process, a nearby electron-donating group can quench the fluorescence of the fluorophore. When the probe binds to its target analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence signal. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): When a probe binds to a metal ion, the chelation can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This restriction leads to a significant enhancement of the fluorescence intensity. researchgate.net

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET is highly dependent on the distance between the donor and acceptor and is often used to monitor binding events or conformational changes. crimsonpublishers.com

Excited State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state, leading to a species with a different fluorescence emission. This can result in a dual or ratiometric fluorescence response. crimsonpublishers.com

The strategic design of donor-acceptor (D-π-A) structures is a common approach to fine-tune these properties. For instance, conjugating an electron-donating group like p-hydroxybenzaldehyde with an electron-accepting quinolinium salt creates a probe whose optical properties change upon reaction with an analyte. nih.gov

Table 1: Influence of Structural Features on Photophysical Properties of Quinoline Derivatives

| Structural Feature / Design Strategy | Photophysical Mechanism | Resulting Property / Application | Source(s) |

|---|---|---|---|

| Donor-Acceptor (D-A) Architecture | Intramolecular Charge Transfer (ICT) | Tunable emission, sensitivity to environment polarity | crimsonpublishers.comresearchgate.net |

| Presence of a Lewis Base (e.g., amine) | Photo-Induced Electron Transfer (PET) | "Turn-on" fluorescence upon analyte binding | researchgate.net |

| Chelating Moiety | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement upon metal ion binding | researchgate.net |

| Cysteine Functionalization at Pyridine Ring | Introduction of Chirality | Chiroptical activity, multimodal probes | port.ac.ukacs.orgport.ac.uk |

Quinoline-based fluorescent probes are indispensable tools for visualizing the intricate machinery of living cells. crimsonpublishers.com They are designed to act as cellular stains or labels that can target specific organelles or individual biomolecules with high sensitivity and selectivity. crimsonpublishers.combio-techne.com This allows researchers to explore cell structure and function in real-time. bio-techne.com

Derivatives of quinoline have been successfully employed in a range of cellular imaging applications:

Organelle Staining: Probes have been developed to specifically accumulate in and stain organelles such as mitochondria and lysosomes, enabling the study of their dynamics and function. crimsonpublishers.combio-techne.com

Biomolecule Imaging: Certain quinoline-based probes exhibit a strong affinity for specific biomolecules. For example, deep-red emissive probes with a benzo[c,d]indole-quinoline scaffold have been used for the live-cell imaging of nucleolar RNA, showing a significant "off-on" fluorescence response upon binding. elsevierpure.com

Biomolecule Tracking: To overcome the limitations of large fluorescent proteins, smaller, photoconvertible quinoline-based probes have been developed. nih.gov These "clickable" probes can be attached to a target biomolecule and then activated with light at a specific time and location, allowing for precise tracking of dynamic intracellular processes. nih.gov

Sentinel Lymph Node Mapping: Novel quinoline-based fluorescent probes have been designed for biomedical imaging applications such as the sensitive and quantitative detection of sentinel lymph nodes, demonstrating excellent serum stability and biocompatibility. nih.gov

A significant application of quinoline-based probes is in the development of chemosensors for the detection of specific bioanalytes within cells. These probes are engineered to produce a measurable change in their optical properties, typically a "turn-on" or "turn-off" of fluorescence, upon interaction with their target. rsc.org This allows for the sensitive and selective quantification of various ions and reactive species that play critical roles in cellular physiology and pathology. crimsonpublishers.com

For example, a quinoline-based fluorescence probe (HQ) was developed for detecting hypochlorous acid (HOCl), a key reactive oxygen species involved in inflammation. nih.govnih.gov This probe demonstrated high selectivity and sensitivity, enabling the visualization of HOCl in a rheumatoid arthritis model and providing a tool to better understand the role of this analyte in the disease. nih.govnih.govrsc.org Other probes have been designed for the ratiometric detection of hydrogen peroxide (H₂O₂). researchgate.net

Table 2: Examples of Quinoline-Based Probes for Bioanalyte Detection

| Probe Description | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|---|

| Quinoline-based probe 1 | Al³⁺ and Fe³⁺ | "Off-on-off" fluorescence response | 2.20 µM (for Al³⁺) | rsc.org |

| Quinoline-based probe | Copper ions (Cu²⁺) | Fluorescence enhancement and colorimetric change | 1.03 µM | rsc.org |

| Naphthalimide-isoquinoline based probe NIQ | Aluminum ions (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | 52 nM | researchgate.net |

| Quinoline-based probe HQ | Hypochlorous acid (HOCl) | Fluorescence quenching | 6.5 nM | nih.govnih.govrsc.org |

| Methoxyquinoline-based probe | Hydrogen Peroxide (H₂O₂) | Ratiometric fluorescence change | Not specified (linear range 0-100 µM) | researchgate.net |

Design of Multimodal Probes (e.g., Raman-chiral-fluorescent activity)

To gain a more comprehensive understanding of complex biological systems, researchers are developing multimodal probes that combine several distinct imaging and sensing capabilities into a single molecular platform. port.ac.ukacs.orgport.ac.uk Quinoline derivatives are particularly well-suited for this purpose. port.ac.ukport.ac.uk By strategically modifying the quinoline scaffold, it is possible to create probes that exhibit simultaneous fluorescence, Raman scattering, and chiroptical activities. port.ac.ukacs.orgport.ac.uk

A key design strategy involves the incorporation of a pyridine ring with cysteine functionalization into the quinoline structure. port.ac.ukport.ac.uk This modification not only makes the molecule chiral but also enhances its fluorescence and provides strong signals in surface-enhanced Raman scattering (SERS) spectroscopy. port.ac.ukport.ac.uk The resulting multimodal probes offer several advantages:

Richer Information: Each modality provides a different type of information, allowing for more detailed and robust analysis.

Improved Accuracy: Cross-validation of signals from different modalities can improve the reliability of detection.

Theranostic Potential: These custom-designed molecules often exhibit better biocompatibility and can be engineered for cancer-selective therapy, paving the way for integrated diagnostic and therapeutic agents. port.ac.ukacs.orgacs.orgport.ac.uktees.ac.uk

These rationally designed molecules, which are biocompatible, water-soluble, and possess multiple optical activities, are ideal candidates for developing the next generation of molecular diagnostic and therapeutic agents. port.ac.ukacs.orgacs.orgport.ac.uk

Mechanistic Investigations of Quinoline Derivatives at the Molecular and Cellular Level Excluding Clinical Human Trials

In Vitro Studies on Anti-Parasitic Mechanisms

Comprehensive searches of scientific literature and bioactivity databases did not yield specific studies investigating the in vitro anti-parasitic mechanisms of 7,8-Dichloroquinolin-2-amine. Research on related quinoline (B57606) compounds, such as chloroquine (B1663885) and various synthetic 4-aminoquinoline (B48711) or 8-aminoquinoline (B160924) derivatives, is extensive, but this information does not pertain to the specific compound . wikipedia.orgnih.govfuture-science.commdpi.com

Inhibition of Hemozoin Formation in Plasmodium falciparum

There are no available studies that specifically test or report on the ability of this compound to inhibit hemozoin formation in Plasmodium falciparum. This mechanism is a well-established target for many quinoline-based antimalarials like chloroquine, which are thought to interfere with the parasite's detoxification of heme by preventing its biocrystallization into hemozoin. nih.govnih.govumich.edu However, no such data exists for this compound.

Interference with Parasite Life Cycle Pathways

No research was found detailing how this compound might interfere with the life cycle pathways of Plasmodium falciparum or other parasites. Studies on other quinoline derivatives show mechanisms such as arresting parasite development at the trophozoite stage or interacting with transporter proteins like PfMDR1, but these findings cannot be attributed to this compound. nih.govrsc.org

Enzyme Inhibition (e.g., Plasmodium falciparum Lactate (B86563) Dehydrogenase)

There is no evidence in the scientific literature to suggest that this compound acts as an inhibitor of Plasmodium falciparum lactate dehydrogenase (PfLDH) or other specific parasitic enzymes. While PfLDH is a recognized target for some potential antimalarials, no screening or inhibition data has been published for this particular compound.

In Vitro Cytotoxicity Research in Cancer Cell Lines

No published studies were identified that evaluated the in vitro cytotoxicity of this compound against any cancer cell lines. The quinoline scaffold is present in numerous compounds investigated for anticancer properties, but specific data for the 7,8-dichloro-2-amino variant is absent from the current body of scientific literature. mdpi.comnih.gov

Receptor Interaction Studies (e.g., Antagonism of TRPV1, MCH1R)

While related quinoline structures have been investigated as receptor antagonists, there is no direct experimental data on the interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) or the Melanin-Concentrating Hormone Receptor 1 (MCH1R).

Studies on MCH1R have identified 2-aminoquinolines as a class of potential antagonists. nih.gov Furthermore, computational models suggest that hydrophilic substitutions at the 7 and 8 positions of the quinoline ring could be favorable for MCH1R antagonist activity. mdpi.com However, these are general findings for the broader chemical class, and specific binding or functional assay data for this compound is not available.

Similarly, various quinoline derivatives have been reported as TRPV1 antagonists, but none of these studies specifically include this compound. mdpi.comwikipedia.org

Molecular-Level Interactions with Biological Macromolecules (e.g., Hydrogen Bonding)

There are no specific crystallographic or detailed molecular modeling studies available for this compound that would describe its molecular-level interactions with biological macromolecules. As a primary amine, the molecule possesses a hydrogen bond donor group (-NH2) which can form hydrogen bonds with suitable acceptor atoms in a biological target. cambridgemedchemconsulting.comlibretexts.org The nitrogen atoms of the quinoline ring and the amino group also possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. However, without experimental data, the precise nature of these potential interactions remains speculative. Predicted properties from computational tools are available but have not been experimentally verified. uni.lu

Structure Activity Relationship Sar Studies of Quinoline Derivatives

Influence of Substituent Position and Type on Activity

The biological profile of quinoline (B57606) derivatives is profoundly influenced by the type and placement of substituents on the quinoline core. The diverse pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects, can be fine-tuned by strategic placement of different functional groups. ijresm.comresearchgate.net

For instance, in the context of anticancer research, 2,4-disubstituted quinoline derivatives have demonstrated significant potential as growth inhibitors by inducing cell cycle arrest and apoptosis. ijresm.com The position of substituents can also dictate the mechanism of action. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, and their steric bulk play a critical role in the interaction of the molecule with its biological target.

The following table summarizes the influence of various substituents at different positions on the quinoline ring on its biological activity:

| Position | Substituent Type | Resulting Biological Activity |

| 2, 4 | Various disubstitutions | Anticancer, growth inhibition ijresm.com |

| 8 | Hydroxy group | Antimalarial researchgate.net |

| - | General substitution | Antimicrobial, anti-inflammatory, anticonvulsant ijresm.com |

Impact of Side Chain Length and Architecture

The length and architecture of side chains attached to the quinoline nucleus are critical determinants of biological activity. In the realm of antibacterial agents, for example, the length of a side chain can be more influential than its stereochemistry. nih.gov Studies on enantiomerically pure 4-aminoalcohol quinoline derivatives have shown that modulating the side chain length directly impacts their antibacterial potency. nih.gov

Similarly, in the development of antimalarial agents, the nature of the amino side chain at the C4 position of styrylquinolines is a key factor. Research has indicated that a dimethylaminoethylamine side chain is superior to a dimethylaminobutylamine side chain in terms of antimalarial potency, highlighting the importance of optimal side chain length. nih.gov Furthermore, modifications to linker groups and aromatic head groups in "reversed chloroquine" compounds have been part of extensive SAR studies to develop orally efficacious antimalarial drugs. nih.gov

The table below illustrates the effect of side chain modifications on the activity of quinoline derivatives:

| Quinoline Derivative Class | Side Chain Modification | Impact on Activity |

| 4-Aminoalcohol quinolines | Variation in side chain length | Significant influence on antibacterial activity nih.gov |

| C4-amino styrylquinolines | Comparison of dimethylaminoethylamine and dimethylaminobutylamine | Dimethylaminoethylamine showed superior antimalarial potency nih.gov |

| Reversed Chloroquine (B1663885) (RCQ) | Variations in linkage and aromatic head group | Development of orally active antimalarial compounds nih.gov |

Correlation of Electronic Properties with Biological Activity

The electronic properties of substituents on the quinoline ring have a direct correlation with the biological activity of the resulting derivatives. The distribution of charge within the molecule, which is influenced by the electron-donating or electron-withdrawing nature of the substituents, can determine its ability to interact with biological targets. nih.gov

For example, the π-electron density on the nitrogen atom of the quinoline ring has been shown to be a dominant factor in the ability of quinoline derivatives to interact with haematin, a crucial target in antimalarial therapy. nih.gov UV photoelectron spectroscopy studies have also been employed to investigate the electronic structure of substituted quinolines and correlate nitrogen lone pair ionization energies with their basicity (pKa values) and medicinal activity. nih.gov

The following table outlines the correlation between electronic properties and biological activity in quinoline derivatives:

| Electronic Property | Influencing Factor | Correlated Biological Activity/Interaction |

| π-electron density on quinoline nitrogen | Substituents on the ring | Interaction with haematin (antimalarial action) nih.gov |

| Nitrogen lone pair ionization energies | Substituents on the ring | Basicity (pKa) and general medicinal activity nih.gov |

Positional Effects of Halogenation on Reactivity and Selectivity

The position of halogen atoms on the quinoline ring significantly affects the molecule's reactivity and the regioselectivity of subsequent chemical transformations. Halogenated quinolines are important intermediates in the synthesis of more complex molecules due to the ability of the halogen to act as a leaving group or to direct further substitutions. researchgate.net

The introduction of chlorine, for example, can alter the electronic behavior of the molecule, impacting properties like lipophilicity and polarity, which are crucial for drug development. researchgate.net The site-selectivity of halogenation reactions on the quinoline core is a subject of extensive research. For instance, metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinolines. rsc.org The nature and position of existing substituents often direct the position of further halogenation.

The reactivity of the quinoline ring towards nucleophilic or electrophilic attack is also modulated by the position of halogens. For example, in the context of pyridine (B92270) and quinoline halogenation, electrophilic aromatic substitution (EAS) processes are typically 3-selective. nih.gov However, the presence of other functional groups can alter this selectivity.

The table below summarizes the positional effects of halogenation on quinoline derivatives:

| Halogenation Position | Directing Factors/Reaction Type | Significance in Synthesis |

| C5 | 8-substituted quinolines (metal-free protocol) | Provides access to C5-halogenated quinolines rsc.org |

| C3 | Electrophilic Aromatic Substitution (EAS) | Common outcome for EAS on the quinoline ring nih.govnih.gov |

| C2 | Pyridine N-oxides as starting material | Allows for 2-selective halogenation nih.gov |

Structural Optimization for Enhanced Research Utility

The structural optimization of quinoline derivatives is a continuous effort to enhance their utility as research tools and as potential therapeutic agents. This involves modifying the core structure to improve properties such as binding affinity, selectivity for a specific biological target, and pharmacokinetic profiles.

For example, in the development of inhibitors for specific enzymes or receptors, the quinoline scaffold is often modified to better fit into the binding pocket of the target protein. This can involve the introduction of hydrophobic fragments to occupy cavities or the cyclization of linkers to increase structural rigidity. acs.org The introduction of specific functional groups can also be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Furthermore, quinoline derivatives can be structurally modified for use in bioorganic and bioorganometallic studies, or as chemical sensors and dyes. ijresm.com These applications often require the introduction of specific functionalities that impart desired optical or electronic properties.

The following table provides examples of structural optimization strategies for quinoline derivatives:

| Optimization Goal | Structural Modification Strategy | Example Application |

| Improve binding affinity | Introduction of hydrophobic fragments, cyclization of linkers | Development of potent enzyme inhibitors acs.org |

| Enhance research utility | Introduction of specific functional groups for desired properties | Use as chemical sensors and dyes ijresm.com |

| Improve pharmacokinetic profile | Modulation of physicochemical properties | General drug development nih.gov |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The future synthesis of 7,8-dichloroquinolin-2-amine and its analogs will likely focus on principles of green chemistry to enhance sustainability and efficiency. Current multi-step syntheses can be resource-intensive, and researchers are looking towards developing more streamlined processes. One promising direction is the exploration of one-pot synthesis methodologies, which reduce waste and save time by combining multiple reaction steps into a single sequence. mdpi.com

Furthermore, the use of microwave-assisted synthesis presents an opportunity to significantly decrease reaction times and, in many cases, improve product yields. researchgate.net This technique has been successfully applied to the synthesis of various quinoline (B57606) derivatives, suggesting its potential applicability to the synthesis of this compound. researchgate.net The development of novel catalytic systems, potentially using earth-abundant metals, could also lead to more environmentally friendly and cost-effective synthetic pathways. mdpi.com Research into recyclable catalysts is another key area that aligns with the goals of green chemistry. mdpi.com

Future synthetic strategies may also include:

Continuous Flow Chemistry: As demonstrated in the synthesis of other functionalized quinolines, continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. durham.ac.uk

C-H Activation: Direct functionalization of the quinoline core through C-H activation would be a highly efficient strategy, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Advanced Derivatization Strategies for Specific Research Applications

The this compound molecule is ripe for advanced derivatization to create libraries of novel compounds for various research applications. The presence of two chloro groups and an amino group provides multiple handles for chemical modification.

Future derivatization strategies could focus on:

Selective Functionalization: Developing selective methods to functionalize one chloro group over the other would be a significant advancement, allowing for precise control over the final molecular architecture.

Amino Group Modification: The 2-amino group can be readily acylated, alkylated, or used as a nucleophile in a variety of coupling reactions to introduce diverse functional groups.

Cross-Coupling Reactions: The chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, alkyl, and alkynyl groups, thereby expanding the chemical space around the quinoline core.

Click Chemistry: The use of click chemistry, perhaps by introducing an azide (B81097) or alkyne handle onto the molecule, would allow for the easy and efficient conjugation of this compound to other molecules of interest, such as biomolecules or polymers. tandfonline.com

These derivatization strategies can be used to create compounds tailored for specific purposes, such as enhancing biological activity or tuning photophysical properties.

| Derivatization Site | Potential Reaction | Introduced Moiety |

| C7-Cl | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| C8-Cl | Cross-Coupling Reactions | Aryl, Alkyl, Alkenyl groups |

| 2-NH2 | Acylation / Sulfonylation | Amides, Sulfonamides |

| Quinoline Core | C-H Functionalization | Various functional groups |

Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry and predictive modeling are poised to play a crucial role in guiding the future development of this compound derivatives. mdpi.com These in silico methods can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success for a given application.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. mdpi.com This allows for the prediction of the activity of yet-to-be-synthesized compounds.

Pharmacophore Modeling: By identifying the key structural features required for interaction with a biological target, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity. mdpi.com

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to specific protein targets, providing insights into their potential mechanism of action. mdpi.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the design process. mdpi.commdpi.com

| Computational Method | Application in this compound Research |

| QSAR | Predict biological activity of novel derivatives |

| Pharmacophore Modeling | Design compounds with improved target interaction |

| Molecular Docking | Elucidate binding modes to protein targets |

| ADMET Prediction | Prioritize synthesis of compounds with good pharmacokinetic profiles |

Exploration of Diverse Applications as Chemical Tools and Materials

Beyond potential biological applications, the unique structure of this compound suggests its utility in other scientific domains. The quinoline ring system is known for its interesting photophysical properties, and appropriate derivatization could lead to the development of novel:

Fluorescent Probes: Derivatives could be designed to act as fluorescent sensors for specific ions, molecules, or changes in the cellular environment. The sensitivity and selectivity of these probes could be tuned through chemical modification.

Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is a component of some materials used in OLEDs. Further research could explore the potential of this compound derivatives in the development of new and efficient light-emitting materials.

Functional Materials: The ability to polymerize or graft derivatives of this compound onto surfaces could lead to new materials with tailored properties, such as antimicrobial coatings or specialized separation media. The molecule can also serve as a key intermediate in the synthesis of more complex functional materials. mdpi.com

The exploration of these diverse applications will require interdisciplinary collaboration between chemists, materials scientists, and physicists to fully realize the potential of this versatile chemical scaffold.

Q & A

Q. How can researchers optimize the synthesis of 7,8-Dichloroquinolin-2-amine using nucleophilic substitution reactions?

Methodological Answer: The synthesis typically involves introducing chlorine atoms at the 7- and 8-positions of the quinoline scaffold. Key steps include:

- Reagents and Conditions: Use sodium azide or primary amines in the presence of a base (e.g., K₂CO₃) for nucleophilic substitution. Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce intermediates to the final amine .

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize transition states.

- Monitoring: Track reaction progress via TLC or HPLC to ensure complete substitution and minimize byproducts.

Reference Table: Common Reagents for Substitution Reactions

| Reagent | Role | Optimal Conditions |

|---|---|---|

| Sodium Azide | Nucleophile | DMF, 80°C, 12h |

| Ammonia (NH₃) | Amine source | Sealed vessel, 100°C, 24h |

| LiAlH₄ | Reducing agent | THF, reflux |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). Chlorine atoms deshield adjacent carbons, shifting peaks downfield .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 213.00 for C₉H₆Cl₂N₂).

- FT-IR: Detect N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Triangulation: Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) .

- Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate compound purity via HPLC.

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of conflicting data, ensuring sample sizes are adequate .

Q. What strategies address regioselectivity challenges in synthesizing this compound?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., -NH₂) to position chlorine atoms selectively. For example, LDA (lithium diisopropylamide) can deprotonate specific positions, enabling controlled chlorination .

- Protection/Deprotection: Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during chlorination .

Reference Table: Regioselective Chlorination Approaches

| Method | Yield (%) | Selectivity (7,8 vs. 6,8) |

|---|---|---|

| Electrophilic Aromatic | 65 | 7,8:6,8 = 4:1 |

| Directed Metalation | 82 | 7,8:6,8 = 9:1 |

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced anticancer activity?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance DNA intercalation.

- Bioisosteric Replacement: Replace chlorine with fluorine to improve metabolic stability while retaining activity .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like topoisomerase II .

Q. What methodologies improve the bioavailability of this compound in preclinical studies?

Methodological Answer:

- Formulation Strategies: Encapsulate the compound in PEGylated liposomes or electrospun polymeric matrices for sustained release .

- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility.

- Pharmacokinetic Profiling: Conduct IV/PO studies in rodent models to assess absorption and half-life.

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound in cytotoxicity assays?

Methodological Answer:

- Dose Range: Test concentrations spanning 0.1–100 µM, including IC₅₀ determination via nonlinear regression (e.g., GraphPad Prism).

- Cell Line Selection: Use diverse cancer lines (e.g., MCF-7, HeLa) to assess tissue-specific effects.

- Replication: Perform triplicate runs and include vehicle controls (e.g., DMSO <0.1%) .

Q. What are common pitfalls in interpreting NMR data for halogenated quinolines, and how can they be mitigated?

Methodological Answer:

- Isomer Overlap: 7,8-dichloro isomers may exhibit similar splitting patterns. Use NOESY or COSY to differentiate spatial arrangements .

- Solvent Artifacts: Deuterated DMSO can obscure amine protons; use D₂O exchange to confirm assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.